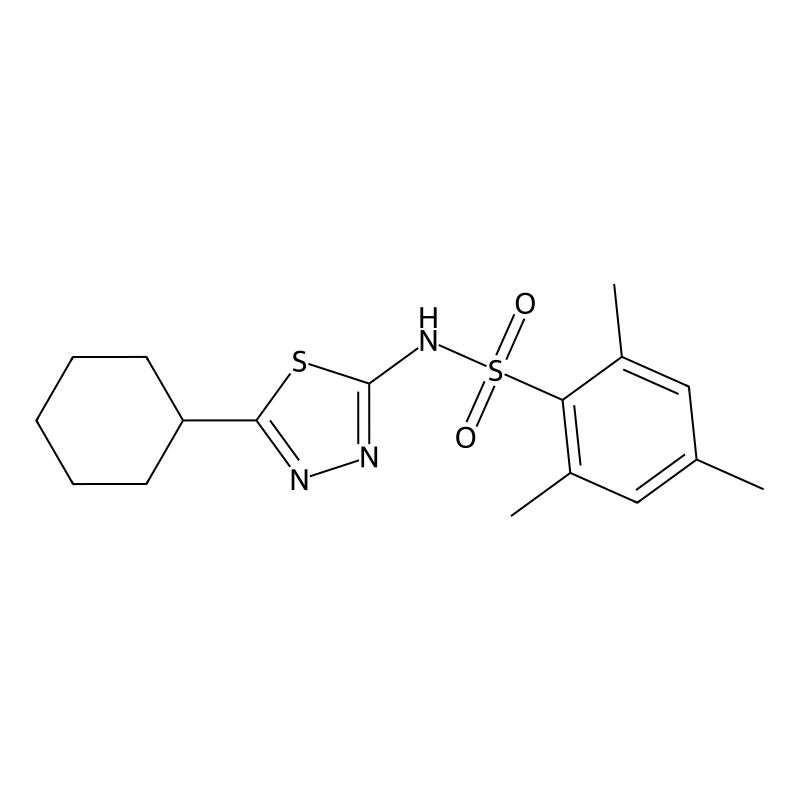

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound characterized by its unique structural features. It consists of a thiadiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its solubility and biological interactions. The cyclohexyl moiety contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties. The presence of the trimethylbenzene structure adds to the steric bulk and may affect binding interactions with biological targets.

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.

- Cyclization Reactions: The thiadiazole ring can participate in cyclization with electrophiles under acidic or basic conditions.

- Reduction Reactions: The compound may be reduced to yield corresponding amines or other functional groups, depending on the reaction conditions.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide exhibits promising biological activities:

- Antimicrobial Activity: Compounds containing thiadiazole rings are often investigated for their antibacterial and antifungal properties.

- Anticancer Potential: Preliminary studies suggest that similar thiadiazole derivatives may inhibit tumor growth through various mechanisms including apoptosis induction.

- Anti-inflammatory Effects: Sulfonamides have been noted for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis.

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves several steps:

- Formation of Thiadiazole: Starting from cyclohexylcarboxylic acid derivatives, a hydrazine derivative is treated with carbon disulfide and an appropriate acid to form the thiadiazole ring.

- Sulfonation Reaction: The resulting thiadiazole is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonamide functionality.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting infections or cancer.

- Agricultural Chemistry: Exploring its efficacy as a pesticide or herbicide due to its biological activity.

- Material Science: Investigating its properties for use in polymers or coatings due to its thermal stability and solubility characteristics.

Studies on the interactions of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action:

- Protein Binding Studies: Investigating how the compound binds to specific proteins can elucidate its biological effects.

- Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can provide insights into potential therapeutic applications.

- Cell Line Studies: Testing on various cancer cell lines can reveal cytotoxic effects and help in understanding the compound's anticancer mechanisms.

Several compounds share structural similarities with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide | Thiadiazole ring with methyl group | Enhanced solubility due to methyl substitution |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-sulfanilamide | Benzylthio side chain | Potentially improved antimicrobial activity |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide | Thiadiazole ring with cyclopropyl group | Unique steric effects influencing binding |

These compounds illustrate variations in side chains and functional groups that can significantly influence their biological activities and applications. The unique combination of cyclohexyl and trimethylbenzene moieties in N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide sets it apart from these similar compounds by potentially enhancing lipophilicity and selectivity towards specific targets.